molecular formula C9H11I B3375461 1-Iodo-2-propylbenzene CAS No. 110349-09-2

1-Iodo-2-propylbenzene

Cat. No.: B3375461
CAS No.: 110349-09-2
M. Wt: 246.09 g/mol
InChI Key: VHTHXKHBZBSXOH-UHFFFAOYSA-N
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Description

1-Iodo-2-propylbenzene is an organic compound with the molecular formula C9H11I It is a derivative of benzene, where an iodine atom is substituted at the first position and a propyl group at the second position of the benzene ring

Biochemical Analysis

Biochemical Properties

It is known that benzylic halides, such as 1-Iodo-2-propylbenzene, typically react via an SN2 pathway . This suggests that this compound may interact with enzymes, proteins, and other biomolecules in a similar manner.

Molecular Mechanism

The molecular mechanism of this compound involves the formation of a sigma-bond to the benzene ring, generating a positively charged intermediate . This intermediate then loses a proton, yielding a substituted benzene ring . This mechanism suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Iodo-2-propylbenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the Friedel-Crafts alkylation of benzene with 1-chloropropane to form 2-propylbenzene, followed by iodination using iodine and a suitable oxidizing agent such as nitric acid .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control, along with purification steps such as distillation and recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Iodo-2-propylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.

    Oxidation Reactions: The propyl group can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form 2-propylbenzene by removing the iodine atom.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium cyanide in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas in the presence of a palladium catalyst.

Major Products:

    Substitution: Products depend on the nucleophile used, such as 2-propylbenzonitrile when using potassium cyanide.

    Oxidation: Products include 2-propylbenzaldehyde or 2-propylbenzoic acid.

    Reduction: The major product is 2-propylbenzene.

Scientific Research Applications

1-Iodo-2-propylbenzene finds applications in various research areas:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in drug development and as a radiolabeling agent in diagnostic imaging.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-iodo-2-propylbenzene in chemical reactions typically involves the formation of a reactive intermediate, such as a benzenonium ion in electrophilic aromatic substitution. The iodine atom acts as a leaving group, facilitating the formation of new bonds with nucleophiles or electrophiles. The propyl group can influence the reactivity and orientation of the reactions due to its electron-donating properties .

Comparison with Similar Compounds

  • 1-Bromo-2-propylbenzene
  • 1-Chloro-2-propylbenzene
  • 1-Fluoro-2-propylbenzene

Comparison: 1-Iodo-2-propylbenzene is unique due to the presence of the iodine atom, which is a larger and more polarizable halogen compared to bromine, chlorine, and fluorine. This results in different reactivity and selectivity in chemical reactions. For example, iodine is a better leaving group in nucleophilic substitution reactions, making this compound more reactive in such processes compared to its bromo, chloro, and fluoro counterparts .

Properties

IUPAC Name

1-iodo-2-propylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11I/c1-2-5-8-6-3-4-7-9(8)10/h3-4,6-7H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHTHXKHBZBSXOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=CC=C1I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50544601
Record name 1-Iodo-2-propylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50544601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110349-09-2
Record name 1-Iodo-2-propylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50544601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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